Edetate trisodium monohydrate

Overview

Description

Edetate trisodium monohydrate is a chelating agent widely used in various fields, including medicine, chemistry, and industry. It is a salt of ethylenediaminetetraacetic acid (EDTA) and is known for its ability to bind to metal ions, forming stable complexes. This property makes it useful in applications where the removal or sequestration of metal ions is required.

Mechanism of Action

Target of Action

Edetate trisodium monohydrate, also known as edetate disodium, is a polyvalent ion chelator . Its primary targets are divalent and trivalent ions such as magnesium, zinc, and calcium . These ions play crucial roles in various biological processes, including enzyme activity and signal transduction.

Mode of Action

This compound interacts with its targets by chelating, or binding, to the ions . This chelation forms a complex that is excreted in the urine, thereby reducing the concentrations of these ions in the blood .

Pharmacokinetics

, it is known that the chelate formed by the compound is excreted in the urine. This suggests that the compound likely has good bioavailability and is capable of systemic distribution to exert its effects.

Result of Action

The primary result of this compound’s action is the reduction of blood concentrations of targeted ions . This can have various molecular and cellular effects, depending on the specific ions involved. For example, reducing calcium concentrations can affect muscle contraction and neuronal signaling, while reducing zinc concentrations can impact enzymatic reactions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other chelating agents could potentially compete with the compound for ion targets. Additionally, factors that affect urinary excretion, such as kidney function and hydration status, could impact the efficacy of the compound. The compound’s stability could also be affected by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Edetate trisodium monohydrate is synthesized by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{C}_2\text{H}_4(\text{NH}_2)2 + 4 \text{ClCH}2\text{COOH} + 6 \text{NaOH} \rightarrow \text{C}{10}\text{H}{13}\text{N}_2\text{Na}_3\text{O}_8 + 4 \text{NaCl} + 6 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but is carried out on a larger scale. The process includes the following steps:

Reaction: Ethylenediamine is reacted with chloroacetic acid in the presence of sodium hydroxide.

Neutralization: The reaction mixture is neutralized with hydrochloric acid.

Crystallization: The product is crystallized from the solution.

Drying: The crystals are dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Edetate trisodium monohydrate primarily undergoes chelation reactions, where it binds to metal ions to form stable complexes. It can also participate in substitution reactions where the metal ions in the complex can be replaced by other metal ions.

Common Reagents and Conditions:

Chelation: The compound reacts with metal ions such as calcium, magnesium, and iron under neutral to slightly alkaline conditions.

Substitution: Metal ions in the complex can be substituted by other metal ions in the presence of competing ligands.

Major Products Formed:

Chelation: The major products are metal-EDTA complexes, such as calcium-EDTA, magnesium-EDTA, and iron-EDTA.

Substitution: The products depend on the substituting metal ion and the conditions of the reaction.

Scientific Research Applications

Edetate trisodium monohydrate has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to remove metal ions from solutions, stabilize metal ions in solution, and as a titrant in complexometric titrations.

Biology: Employed to inhibit metal-dependent enzymes, study metal ion interactions in biological systems, and as a preservative in biological samples.

Medicine: Used in chelation therapy to treat heavy metal poisoning, such as lead and mercury poisoning. It is also used to manage hypercalcemia and digitalis toxicity.

Industry: Utilized in water treatment to sequester metal ions, in the textile industry to prevent metal ion interference in dyeing processes, and in the food industry as a preservative to prevent oxidation.

Comparison with Similar Compounds

Disodium EDTA: Used in similar applications but has different solubility and stability properties.

Tetrasodium EDTA: More soluble in water and used in applications requiring higher solubility.

Calcium Disodium EDTA: Used specifically for chelation therapy in cases of lead poisoning.

Uniqueness: Edetate trisodium monohydrate is preferred in applications where a balance between solubility and stability is required. Its ability to form stable complexes with a wide range of metal ions makes it versatile and effective in various fields.

Biological Activity

Edetate trisodium monohydrate, commonly known as trisodium edetate, is a chelating agent derived from ethylenediaminetetraacetic acid (EDTA). This compound plays a significant role in various biological and medical applications, primarily due to its ability to form stable complexes with metal ions. This article delves into its biological activity, mechanisms of action, applications, and research findings.

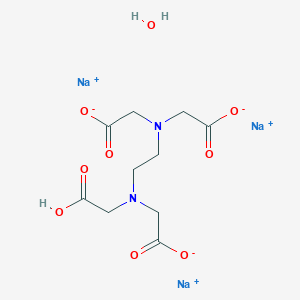

Chemical Structure and Formula

- Chemical Formula: C₁₀H₁₃N₂Na₃O₈·H₂O

- Molecular Weight: Approximately 376.2034 g/mol

- Appearance: White crystalline solid, highly soluble in water.

Mechanism of Action

this compound functions as a hexadentate ligand, meaning it can bind to metal ions through multiple sites. The negatively charged carboxylate groups and nitrogen atoms in its structure act as Lewis bases, donating electron pairs to positively charged metal ions (Lewis acids). This interaction leads to the formation of stable metal complexes, effectively sequestering the metal ions and preventing them from participating in unwanted biochemical reactions.

Biological Activity

Chelation Therapy

The primary biological activity of this compound is its use in chelation therapy, particularly for treating heavy metal poisoning (e.g., lead, mercury). The compound binds to toxic metals in the bloodstream, facilitating their excretion via urine. This property has led to its approval by the U.S. Food and Drug Administration for clinical use in lead poisoning cases.

Antioxidant Properties

While not its primary function, this compound exhibits some free radical scavenging activity. This activity can be beneficial in various research settings, particularly where oxidative stress is a concern.

Influence on Mineral Bioavailability

Research indicates that this compound can influence the bioavailability of essential minerals by chelating them. This can either enhance or inhibit their absorption depending on the context. For instance, it may reduce the bioavailability of zinc and magnesium when used concurrently with these minerals .

Applications

This compound has diverse applications across several fields:

- Medicine: Primarily used for chelation therapy in heavy metal poisoning cases. It also manages conditions like hypercalcemia and digitalis toxicity.

- Biological Research: Employed to inhibit metal-dependent enzymes, study metal ion interactions in biological systems, and preserve biological samples.

- Industrial Uses: Utilized in water treatment processes to sequester metal ions, prevent interference in dyeing processes in textiles, and as a preservative in food products .

Comparative Analysis with Other Chelating Agents

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethylenediaminetetraacetic Acid | C₁₀H₁₆N₂O₈ | Parent compound; exists in various salt forms |

| Nitrilotriacetic Acid | C₇H₇N₃O₆ | Weaker chelator; binds fewer metals |

| Calcium Disodium Edetate | C₁₀H₁₄N₂Na₂O₈ | Used specifically for calcium-related therapies |

| Tetrasodium EDTA | C₁₀H₁₂N₂Na₄O₈ | More soluble; used where higher solubility is required |

This compound stands out due to its high stability constants with various metal ions compared to other chelators like nitrilotriacetic acid, making it particularly effective for clinical applications related to heavy metal detoxification.

Case Studies and Research Findings

-

Lead Poisoning Treatment:

A study demonstrated that patients treated with this compound showed significant reductions in blood lead levels compared to untreated controls. The compound facilitated increased urinary excretion of lead without notable adverse effects on renal function. -

Effects on Essential Trace Elements:

In another investigation, researchers found that while this compound effectively removed lead from the body, it also reduced serum levels of zinc and magnesium. This necessitates careful monitoring of mineral levels during treatment . -

Inhibition of Metal-Dependent Enzymes:

Research highlighted the compound's ability to inhibit various metalloenzymes crucial for cellular function. This inhibition allows scientists to isolate these enzymes for further study without interference from metal ions.

Properties

IUPAC Name |

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.3Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTNQJMZBPLVKM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N2Na3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10378-22-0, 85715-60-2 | |

| Record name | Edetate trisodium monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Edetate trisodium monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETATE TRISODIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMN5A047NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.